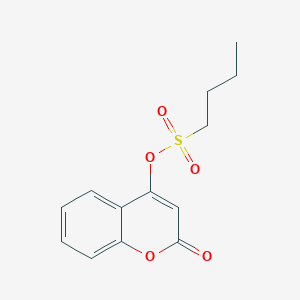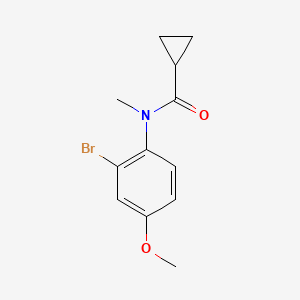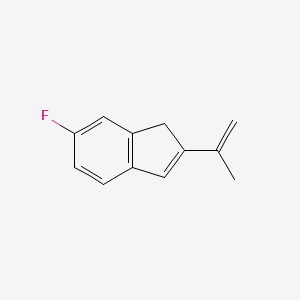
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities. The compound’s structure includes a 4-chlorophenyl group, a phenylhydrazinylidene moiety, and a butanethioamide backbone, making it a unique and intriguing molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable β-keto thioamide under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl and chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological macromolecules, modulating their activity. The compound may also inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanamide
- N-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazinylidene)butanethioamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone moiety allows for versatile modifications, making it a valuable scaffold for drug design and synthesis. Additionally, the presence of the 4-chlorophenyl group enhances its pharmacological properties, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
652328-74-0 |
|---|---|
Formule moléculaire |
C16H14ClN3OS |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-oxo-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-11(21)15(20-19-14-5-3-2-4-6-14)16(22)18-13-9-7-12(17)8-10-13/h2-10,19H,1H3,(H,18,22) |
Clé InChI |
DUPDOWYMZGJNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)
